molecular formula C10H19N3O2 B1201735 Guanadrel CAS No. 40580-59-4

Guanadrel

Número de catálogo: B1201735
Número CAS: 40580-59-4
Peso molecular: 213.28 g/mol
Clave InChI: HPBNRIOWIXYZFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Guanadrel es un compuesto químico conocido por sus propiedades antihipertensivas. Se clasifica como un agente bloqueador adrenérgico postganglionar, lo que significa que interfiere con la transmisión de los impulsos nerviosos en el sistema nervioso simpático. Este compuesto se utiliza principalmente para controlar la presión arterial alta al reducir la vasoconstricción arteriolar .

Aplicaciones Científicas De Investigación

Hypertension Management

Guanadrel is primarily used for treating hypertension, especially in patients who have not responded adequately to other antihypertensive medications. It has been shown to be effective across varying degrees of hypertension:

  • Mild to Moderate Hypertension : Studies indicate that this compound can serve as an alternative to methyldopa and guanethidine for patients experiencing mild to moderately severe hypertension .
  • Resistant Hypertension : In cases where patients are resistant to other antihypertensive therapies, this compound has demonstrated an acceptable benefit-to-risk ratio when administered at low doses (10-30 mg/day) .

Safety Profile

The safety profile of this compound is notable; it typically causes fewer central nervous system side effects compared to methyldopa and less orthostatic hypotension than guanethidine. Adverse effects are infrequent, particularly at lower doses . The drug's rapid onset and half-life (approximately 10 hours) allow for effective dose titration, making it suitable for outpatient management of hypertension .

Comparative Efficacy

This compound has been compared with other antihypertensive agents in various studies:

Drug Efficacy Side Effects Notes
This compoundEffective for mild to moderate hypertensionFewer CNS effects; less orthostatic hypotensionSuitable alternative for patients intolerant to other agents
MethyldopaEffective but more CNS side effectsSedation, dizzinessOften used in pregnancy
GuanethidineEffective but more side effectsDiarrhea, orthostatic hypotensionLess favorable safety profile compared to this compound

Case Studies

Several clinical trials and case studies have highlighted the efficacy and safety of this compound:

  • Trial on Essential Hypertension : In a study involving 20 patients with essential hypertension resistant to other treatments, this compound at low doses resulted in satisfactory blood pressure control without significant adverse effects over a treatment period of up to 12 weeks .
  • Long-term Efficacy Study : A two-year study involving 547 hypertensive patients receiving diuretics showed that the addition of this compound effectively reduced blood pressure levels comparable to methyldopa while maintaining a better safety profile .

Mecanismo De Acción

Guanadrel ejerce sus efectos actuando como un agente bloqueador adrenérgico postganglionar. Es captado por las neuronas simpáticas a través de la bomba de norepinefrina y almacenado en las terminaciones nerviosas. This compound desplaza lentamente la norepinefrina de sus sitios de almacenamiento, bloqueando así la liberación de norepinefrina en respuesta a la estimulación nerviosa. Esta reducción en la liberación de neurotransmisores conduce a una disminución de la vasoconstricción arteriolar y una posterior reducción de la presión arterial .

Análisis Bioquímico

Biochemical Properties

Guanadrel plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the sodium-dependent noradrenaline transporter, acting as a partial agonist . This compound displaces norepinephrine from its storage in nerve endings, thereby inhibiting its release in response to sympathetic nerve stimulation . This interaction reduces arteriolar vasoconstriction and helps in lowering blood pressure .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by controlling nerve impulses along specific pathways, leading to the relaxation of blood vessels . This relaxation allows blood to pass through more easily, thereby reducing blood pressure . This compound’s impact on cell signaling pathways includes the inhibition of norepinephrine release, which affects gene expression and cellular metabolism . The compound’s ability to modulate sympathetic nerve activity is crucial in managing hypertension .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the sodium-dependent noradrenaline transporter and displacing norepinephrine from its storage sites in nerve endings . This displacement blocks the release of norepinephrine in response to sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction . This compound’s mechanism of action involves the inhibition of norepinephrine release, which results in decreased sympathetic tone and lower blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed from the gastrointestinal tract and has a half-life of approximately 10 hours . This compound’s stability and degradation have been studied extensively, showing that it maintains its efficacy over time with minimal degradation . Long-term effects on cellular function include sustained reduction in blood pressure and decreased sympathetic nerve activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that dosages ranging from 20 to 400 mg daily are effective in managing hypertension . Higher doses may lead to adverse effects such as dizziness, drowsiness, and gastrointestinal disturbances . Threshold effects observed in these studies indicate that this compound’s efficacy plateaus at higher doses, with increased risk of toxicity .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes hepatic metabolism . The compound’s metabolic pathways involve interactions with various enzymes, including those responsible for norepinephrine storage and release . This compound’s effect on metabolic flux includes the depletion of norepinephrine stores, leading to reduced arteriolar vasoconstriction and lower blood pressure .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the norepinephrine pump . It is rapidly absorbed from the gastrointestinal tract and has a low protein binding rate of approximately 20% . This compound’s distribution within the body is influenced by its ability to displace norepinephrine from its storage sites, leading to widespread effects on sympathetic nerve activity .

Subcellular Localization

The subcellular localization of this compound involves its uptake and storage in sympathetic neurons via the norepinephrine pump . This localization is crucial for its activity, as it allows this compound to effectively displace norepinephrine from its storage sites and inhibit its release . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the neurons, ensuring its efficacy in managing hypertension .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Guanadrel se puede sintetizar mediante la reacción de amoníaco o derivados de amoníaco con sales de S-metilisotiouronio. Este proceso normalmente implica la formación de derivados de guanidina, con metanotiol como subproducto . Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de solventes específicos para asegurar que se obtenga el producto deseado.

Métodos de producción industrial

En entornos industriales, this compound se produce en forma de su sal de sulfato. El proceso de producción implica la preparación de una mezcla de fase móvil que contiene agua, metanol y sales específicas. El compuesto se purifica luego utilizando técnicas cromatográficas para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Guanadrel experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción generalmente involucran temperaturas controladas y niveles de pH para asegurar que se formen los productos deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos de this compound sustituidos .

Comparación Con Compuestos Similares

Compuestos similares

    Guanetidina: Al igual que guanadrel, la guanetidina es un agente bloqueador adrenérgico que se utiliza para tratar la hipertensión.

    Metildopa: La metildopa es otro agente antihipertensivo que funciona a través de un mecanismo diferente.

Unicidad

La singularidad de this compound radica en su rápido inicio de acción y su vida media más corta en comparación con compuestos similares. Esto permite una titulación de dosis más rápida y una gestión más fácil de la hipertensión. Además, la acción periférica de this compound da como resultado menos efectos secundarios en el sistema nervioso central, lo que la convierte en una alternativa adecuada para pacientes que experimentan efectos adversos con otros agentes antihipertensivos .

Actividad Biológica

Guanadrel, a synthetic compound classified as an adrenergic neuron inhibitor, is primarily utilized in the management of hypertension. Its mechanism of action and biological activity have been the subject of various studies, highlighting its efficacy, safety profile, and pharmacokinetic properties.

This compound operates by inhibiting adrenergic neurons, which leads to the displacement of norepinephrine from storage sites in nerve endings. This inhibition results in reduced release of norepinephrine during sympathetic stimulation, thereby decreasing arteriolar vasoconstriction. The outcome is a relaxation of blood vessels, facilitating easier blood flow and consequently lowering blood pressure .

Pharmacokinetics

  • Absorption : this compound is administered orally and demonstrates a rapid onset of action.
  • Half-life : Approximately 10 hours, allowing for twice-daily dosing.
  • Dosage : Effective dosages typically range from 10 mg to 60 mg per day, with lower doses associated with fewer adverse effects .

Efficacy in Hypertension Management

This compound has been evaluated in multiple clinical trials for its effectiveness in treating hypertension. A notable study involved 199 outpatients with varying degrees of hypertension, where this compound was found to be effective across all levels. The drug's rapid onset and minimal side effects compared to traditional agents like guanethidine make it a valuable option for patients resistant to other therapies .

Table 1: Clinical Efficacy of this compound

Study ReferencePatient PopulationDosage Range (mg/d)Response Rate (%)Side Effects Observed
20 patients10-3080None
199 patientsVariableEffective across all levelsMinimal
Various10-60HighLow incidence

Safety Profile

The safety profile of this compound is generally favorable. In studies, low doses (10-30 mg/d) resulted in minimal adverse effects. However, higher doses (30-60 mg/d) were associated with some adverse reactions in a subset of patients. Common side effects include dizziness and gastrointestinal disturbances, but serious complications are rare .

Case Studies

  • Case Study on Low-Dose Efficacy :
    A trial focusing on patients resistant to standard antihypertensive treatments found that low-dose this compound (10-20 mg/d) effectively reduced diastolic blood pressure without significant side effects over a treatment period of up to 12 weeks .
  • Comparative Study :
    In a comparative analysis with methyldopa and guanethidine, this compound demonstrated comparable efficacy but with a significantly lower incidence of central nervous system side effects and orthostatic hypotension .

Propiedades

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBNRIOWIXYZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22195-34-2 (sulfate[2:1])
Record name Guanadrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048533
Record name Guanadrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanadrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.93e+00 g/L
Record name Guanadrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Guanadrel is an adrenergic neuron inhibitor that slowly displaces norepinephrine from its storage in nerve endings. It blocks the release of norepinephrine in response to the sympathetic nerve stimulation, leading to reduced arteriolar vasoconstriction, especially the reflex increase in sympathetic tone that occurs with a change in position.
Record name Guanadrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

40580-59-4
Record name Guanadrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40580-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanadrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanadrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Guanadrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANADREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765C9332T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Guanadrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213.5-215
Record name Guanadrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanadrel
Reactant of Route 2
Reactant of Route 2
Guanadrel
Reactant of Route 3
Reactant of Route 3
Guanadrel
Reactant of Route 4
Guanadrel
Reactant of Route 5
Guanadrel
Reactant of Route 6
Guanadrel
Customer
Q & A

Q1: What is the primary mechanism of action of Guanadrel?

A1: this compound functions as a postganglionic sympathetic blocking agent. It primarily exerts its antihypertensive effects by interfering with the release of norepinephrine from peripheral sympathetic nerve endings. [, , , ] It also displaces norepinephrine from storage vesicles within these nerve terminals. []

Q2: How does this compound differ from guanethidine in its mechanism of action?

A2: While both this compound and guanethidine are adrenergic neuron-blocking agents, this compound does not deplete intestinal norepinephrine to the same extent as guanethidine. This difference may explain the lower incidence of diarrhea observed with this compound in clinical settings. []

Q3: Does this compound affect central nervous system activity?

A3: Research indicates that this compound does not readily cross the blood-brain barrier. This characteristic likely contributes to its lower incidence of central nervous system side effects, such as drowsiness and fatigue, compared to other antihypertensive agents like methyldopa. [, ]

Q4: What is the absorption profile of this compound?

A4: this compound is well absorbed following oral administration, reaching peak plasma concentrations approximately 1.5 to 2 hours after ingestion. []

Q5: Does renal function impact the elimination of this compound?

A5: Yes, renal function significantly influences this compound elimination. Studies have demonstrated a prolonged terminal elimination half-life in individuals with impaired renal function (creatinine clearance < 30 mL/min/1.73 m2). [] Dosage adjustments may be necessary in patients with renal insufficiency, especially those with creatinine clearance < 50 ml/min. []

Q6: What are the primary clinical applications of this compound?

A6: this compound is primarily indicated for the treatment of mild to moderate hypertension, particularly in cases where diuretics alone fail to adequately control blood pressure. [, ]

Q7: How does the efficacy of this compound compare to other antihypertensive agents?

A7: Clinical trials have demonstrated comparable efficacy between this compound, guanethidine, and methyldopa in managing mild to moderate hypertension. [, ] Notably, this compound exhibits a similar antihypertensive effect to guanethidine but with fewer instances of severe side effects like morning orthostatic faintness and diarrhea. [, ]

Q8: Has this compound demonstrated efficacy in treating conditions other than hypertension?

A8: Research suggests that this compound may offer symptomatic benefits in managing thyrotoxicosis. In a study involving patients with Graves' disease, this compound administration led to a reduction in supine resting pulse rate and improvements in proximal and distal muscle strength. []

Q9: What is the chemical structure of this compound?

A9: this compound sulfate is the sulfate salt of (1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine. []

Q10: How does the structure of this compound relate to its pharmacological activity?

A10: The guanidine moiety in this compound is essential for its interaction with adrenergic neurons and its ability to inhibit norepinephrine release. Structural modifications to this moiety can significantly impact its potency and selectivity. []

Q11: What are some potential areas for future research on this compound?

A11: * Further investigation into the long-term effects of this compound therapy is warranted.* Comparative studies with newer antihypertensive agents, such as beta blockers and ACE inhibitors, are needed to better understand this compound's place in the current therapeutic landscape. []* Exploring the potential applications of this compound beyond hypertension and thyrotoxicosis could reveal novel therapeutic uses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.